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Compound of Interest

Compound Name:
2-(2-Bromophenoxy)-N-

methylethanamine

CAS No.: 915920-44-4

Cat. No.: B1341840

Get Quote

Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(2-
Bromophenoxy)-N-methylethanamine hydrochloride. This molecule serves as a critical

pharmacophore in the development of norepinephrine reuptake inhibitors (NRIs) and is a

structural analog to intermediates used in the synthesis of Atomoxetine and Nisoxetine.

The protocol utilizes a two-step convergent synthesis:

Williamson Ether Synthesis: Selective mono-alkylation of 2-bromophenol with 1,2-

dibromoethane.

Nucleophilic Substitution: Amination of the alkyl bromide with methylamine, followed by

hydrochloride salt formation.

Key Technical Advantages:
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Dimerization Control: Optimized stoichiometry prevents the formation of the 1,2-bis(2-

bromophenoxy)ethane byproduct.

Purification Efficiency: The protocol minimizes chromatographic requirements by utilizing

acid-base extraction and salt crystallization.

Safety & Hazard Analysis
CRITICAL WARNING: This protocol involves the use of 1,2-Dibromoethane, a potent

carcinogen and mutagen. All manipulations must be performed in a certified chemical fume

hood.

Reagent Hazard Class Precautionary Measure

1,2-Dibromoethane Carcinogen, Toxic

Double-glove

(Nitrile/Laminate), use

dedicated waste stream.

2-Bromophenol Corrosive, Toxic
Avoid contact with skin/eyes.

Lachrymator.

Methylamine (33% EtOH) Flammable, Corrosive
Use in a pressure-rated vessel;

keep cold before opening.

Diethyl Ether Flammable, Peroxide former
Test for peroxides before

distillation/concentration.

Retrosynthetic Analysis & Pathway
The synthesis is designed to install the ethylamine chain onto the sterically hindered ortho-

bromophenol.
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Figure 1: Synthetic pathway for 2-(2-Bromophenoxy)-N-methylethanamine HCl.

Materials & Equipment
Reagents

Precursor: 2-Bromophenol (>98%).

Alkylating Agent: 1,2-Dibromoethane (99%). Note: Use 4.0 equivalents to suppress

dimerization.

Base: Potassium Carbonate (anhydrous, granular).

Amine Source: Methylamine (33% wt. solution in absolute ethanol).

Solvents: Acetone (HPLC grade), Ethyl Acetate, Diethyl Ether, 4M HCl in Dioxane.

Equipment
Three-neck round-bottom flask (250 mL & 500 mL).

Reflux condenser with drying tube (CaCl2).

Pressure vessel (thick-walled glass or autoclave) rated for 5 bar.

Rotary evaporator with vacuum pump (< 10 mbar).

Vacuum filtration setup (Buchner funnel).[1]
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Detailed Protocol
Phase 1: Synthesis of 1-Bromo-2-(2-
bromoethoxy)benzene
Objective: Mono-alkylation of the phenol oxygen.

Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, reflux condenser, and nitrogen

inlet.

Charging: Add 2-Bromophenol (17.3 g, 100 mmol) and Acetone (200 mL).

Base Addition: Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion. Stir for 15

minutes at room temperature (RT) to facilitate deprotonation (phenoxide formation).

Alkylating Agent: Add 1,2-Dibromoethane (75.1 g, 34.5 mL, 400 mmol).

Technical Insight: The 4-fold molar excess is critical. It ensures that the phenoxide attacks

a dibromide molecule rather than a mono-alkylated intermediate, preventing the formation

of the Ph-O-CH2-CH2-O-Ph dimer [1].

Reaction: Heat to reflux (approx. 56°C internal temp) for 18–24 hours. Monitor by TLC

(Hexane/EtOAc 9:1). The starting phenol (Rf ~0.6) should disappear; product (Rf ~0.5) will

appear.

Workup:

Cool to RT and filter off the inorganic salts (KBr, excess K2CO3). Wash the filter cake with

acetone (2 x 30 mL).

Concentrate the filtrate under reduced pressure to remove acetone.

Distillation of Excess Reagent: The residue contains the product and excess 1,2-

dibromoethane. Use high-vacuum distillation or rotary evaporation at 60°C/10 mbar to

remove the unreacted 1,2-dibromoethane.

Purification: Dissolve the oily residue in Ethyl Acetate (100 mL), wash with 1M NaOH (2 x

50 mL) to remove unreacted phenol, then water and brine. Dry over MgSO4 and
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concentrate.

Yield Target: 22–25 g (78–89%) of a pale yellow oil.

Phase 2: Amination to 2-(2-Bromophenoxy)-N-
methylethanamine
Objective: Displacement of the primary bromide with methylamine.

Setup: Use a pressure-rated glass vessel (e.g., Q-tube or autoclave).

Charging: Dissolve the Intermediate Bromide (14.0 g, 50 mmol) from Phase 1 in Ethanol (30

mL).

Amine Addition: Add Methylamine (33% in EtOH) (47 g, ~500 mmol).

Technical Insight: A large excess (10 equiv) of methylamine is required to favor the

secondary amine over the tertiary amine (double alkylation) and quaternary ammonium

salt [2].

Reaction: Seal the vessel and heat to 60°C for 6–8 hours.

Safety: Pressure will generate.[1] Do not exceed the vessel's rating.

Workup:

Cool the vessel to 0°C before opening.

Concentrate the mixture to dryness to remove excess methylamine and ethanol.

Acid-Base Extraction (Purification):

1. Dissolve residue in 1M HCl (100 mL). The product and side-product amines will

dissolve; neutral impurities (unreacted bromide) will not.

2. Wash the acidic aqueous layer with Diethyl Ether (2 x 50 mL). Discard organic washes.

3. Basify the aqueous layer to pH >12 using 4M NaOH (keep cool with ice bath).
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4. Extract the free base into Diethyl Ether (3 x 75 mL).

5. Dry combined organics over Na2SO4 and concentrate to obtain the crude free base oil.

Phase 3: Hydrochloride Salt Formation
Objective: Stabilization and isolation of the final solid.

Dissolution: Dissolve the crude free base oil (approx. 10 g) in dry Diethyl Ether (50 mL).

Precipitation: Add 4M HCl in Dioxane dropwise with vigorous stirring until no further

precipitate forms (approx. 10–12 mL).

Filtration: Collect the white solid by vacuum filtration under nitrogen.

Recrystallization: Recrystallize from hot Isopropanol/Ether or Ethanol/Ether if necessary to

improve purity.

Final Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Specifications
Test Method Acceptance Criteria

Appearance Visual
White to off-white crystalline

solid

Purity HPLC (C18, ACN/H2O) > 98.0%

Identity (H-NMR) 400 MHz, DMSO-d6
2.6 (s, 3H, N-Me), 3.3 (t, 2H),

4.3 (t, 2H), 6.9-7.6 (m, 4H, Ar-

H).

Melting Point Capillary
145–148°C (Typical for similar

HCl salts)

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield in Phase 1 Formation of Dimer
Ensure 1,2-dibromoethane is

used in >4.0 eq excess.

Product is an Oil (Phase 3) Hygroscopic salt / Impurities

Triturate the oil with dry

ether/hexane to induce

crystallization. Ensure water is

excluded.

Tertiary Amine Impurity Insufficient Methylamine
Increase Methylamine ratio to

15-20 eq in Phase 2.

Process Workflow Diagram
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Figure 2: Operational workflow for the isolation of the target salt.
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Safety Data

PubChem CID 3033 (1,2-Dibromoethane) & CID 6331 (Methylamine).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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